Lys-(Des-Arg9)-Bradykinin

Description

Properties

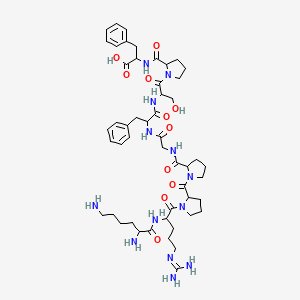

IUPAC Name |

2-[[1-[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILVBOHFGXNHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N13O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1032.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Situating Lys-(Des-Arg9)-Bradykinin within the Kallikrein-Kinin System

An In-Depth Technical Guide to the Core Function of Lys-(Des-Arg9)-Bradykinin

To comprehend the function of this compound, one must first understand its origin within the Kallikrein-Kinin System (KKS). The KKS is a pivotal signaling cascade that modulates inflammation, blood pressure regulation, coagulation, and pain.[1][2] This system generates vasoactive peptides, known as kinins, through the enzymatic action of kallikreins on precursor proteins called kininogens.[3][4]

The system operates through two main arms: the plasma KKS and the tissue KKS.[1]

-

Plasma KKS: Initiated by Factor XII activation, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce Bradykinin (BK) , a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[2][5]

-

Tissue KKS: Tissue kallikrein acts on low-molecular-weight kininogen (LMWK) to release Kallidin (Lys-Bradykinin) , a decapeptide identical to bradykinin but with an additional N-terminal lysine residue.[2]

Both bradykinin and kallidin are substrates for carboxypeptidase enzymes (Kininase I), which remove the C-terminal arginine residue.[2][6] This enzymatic action converts them into their respective active metabolites:

-

Bradykinin → Des-Arg9-Bradykinin

-

Kallidin (Lys-Bradykinin) → This compound

While bradykinin and kallidin primarily exert their effects through the constitutively expressed B2 receptor, their metabolites, including this compound, have a distinct and highly specific target. This specificity defines the primary function of this compound.

Caption: Experimental workflow for the B1R functional calcium mobilization assay.

Methodology:

-

Cell Culture:

-

Seed CHO-K1 or HEK293 cells stably expressing the human B1 receptor into a 96-well, black-walled, clear-bottom plate.

-

Culture overnight to allow for cell attachment.

-

Trustworthiness Note: Using a stable, well-characterized cell line ensures reproducibility. It is advisable to induce B1R expression with an agent like IL-1β for 4-6 hours prior to the assay to mimic the in vivo condition of receptor upregulation.

-

-

Dye Loading:

-

Aspirate the culture medium.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate at 37°C for 45-60 minutes in the dark.

-

-

Assay Procedure:

-

Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Place the plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

The instrument's integrated liquid handler adds varying concentrations of this compound to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation ~494 nm, Emission ~516 nm for Fluo-4) every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.

-

-

Data Analysis:

-

For each well, determine the maximum change in fluorescence (Peak RFU - Baseline RFU).

-

Normalize the data, setting the response to buffer alone as 0% and the maximal response to a saturating concentration of the agonist as 100%.

-

Plot the normalized response against the log concentration of this compound.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 value, which represents the concentration of agonist required to elicit 50% of the maximal response.

-

Conclusion

References

-

AdooQ Bioscience. Lys-Des-Arg9Bradykinin. AdooQ Product Page. [Link]

-

Patsnap Synapse. (2025). What B1 receptor antagonists are in clinical trials currently? Patsnap Synapse Analysis. [Link]

-

Bentham Science. (2008). Bradykinin B1 Receptor Antagonists as Novel Analgesics: A Retrospective of Selected Medicinal Chemistry Developments. Bentham Science Publishers. [Link]

-

Dray, A., & Perkins, M. (1993). Bradykinin and inflammatory pain. Trends in Neurosciences, 16(3), 99-104. [Link]

-

Deepak, K., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Journal of Cell Communication and Signaling, 15, 549–557. [Link]

-

Patsnap Synapse. (2025). What are the new molecules for B1 receptor antagonists? Patsnap Synapse Analysis. [Link]

-

Patsnap Synapse. (2025). What are the therapeutic applications for B1 receptor antagonists? Patsnap Synapse Analysis. [Link]

-

Kuduk, S. D., & Bock, M. G. (2008). Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments. Current Topics in Medicinal Chemistry, 8(16), 1420-30. [Link]

-

Svizzerro, A., et al. (2013). The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system. Hospital Chronicles, 8(2), 64-70. [Link]

-

Campos, M. M., & Leal, P. C. (2012). The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function. Comprehensive Physiology, 2(1), 495-524. [Link]

-

Wikipedia. Kinin–kallikrein system. Wikipedia, The Free Encyclopedia. [Link]

-

Kim, Y., et al. (2015). Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception. Molecular Pain, 11, 40. [Link]

-

Campos, M. M., et al. (2001). Analysis of the mechanisms involved in the inflammatory response induced by des-Arg9-bradykinin in the rat pleural cavity. Inflammation Research, 50(12), 633-9. [Link]

-

Medicosis Perfectionalis. (2019). Kallikrein-Kinin System (Pathway)- Let's make Bradykinin. YouTube. [Link]

-

ResearchGate. (2018). Comparing saline, BK, and des-Arg9-BK in inflamed skin. ResearchGate Figure. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 3. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]

- 9. eurekaselect.com [eurekaselect.com]

Introduction: Unveiling a Key Mediator of Inflammation

An In-Depth Technical Guide to Lys-(Des-Arg9)-Bradykinin: From Discovery to Synthesis and Biological Function

Within the intricate tapestry of human physiology, the kallikrein-kinin system (KKS) serves as a critical regulator of inflammation, blood pressure, and pain signaling. A central player in this system is bradykinin (BK), a nonapeptide discovered for its potent effects on smooth muscle contraction. However, the biological activity of the KKS extends beyond bradykinin itself. Through enzymatic processing in the body, a family of related peptides is generated, each with unique receptor affinities and physiological roles.

This guide focuses on one such critical metabolite: This compound , also known as des-Arg10-kallidin. This octapeptide is formed when the enzyme carboxypeptidase N (or kininase I) removes the C-terminal arginine residue from its precursor, Lys-bradykinin (kallidin).[1][2][3][4] While structurally similar to bradykinin, this single amino acid cleavage dramatically shifts its pharmacological profile. This compound is an endogenous, potent, and highly selective agonist for the bradykinin B1 receptor (B1R) .[5][6][7][8][9][10] This specificity is crucial, as the B1 receptor is typically expressed at very low levels in healthy tissues but is rapidly upregulated in response to tissue injury, inflammation, and chronic pain states.[11][12] This inducible nature positions this compound and its receptor as key mediators in the progression of inflammatory responses and potential therapeutic targets for a range of pathological conditions.

This document provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, biological signaling, and analytical characterization of this important inflammatory peptide.

Part 1: Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The de novo creation of this compound for research and therapeutic development relies almost exclusively on Solid-Phase Peptide Synthesis (SPPS). This method, pioneered by R. Bruce Merrifield, allows for the efficient and controlled assembly of a peptide chain anchored to an insoluble polymer resin.[13][14] The key advantage of SPPS is the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily washed away from the resin-bound peptide, simplifying the purification process at each step.

The synthesis of this compound, with the sequence Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe , follows a stepwise elongation process from the C-terminus (Phenylalanine) to the N-terminus (Lysine).

Causality in Experimental Design: The SPPS Workflow

The choice of methodology and reagents in SPPS is dictated by the need for high coupling efficiency and the prevention of side reactions. The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry due to its mild deprotection conditions.

-

Resin Selection : A Wang resin is frequently chosen for synthesizing peptides with a C-terminal carboxylic acid.[14] The handle of this resin allows for cleavage under moderately acidic conditions (e.g., trifluoroacetic acid) that also remove most side-chain protecting groups.

-

Protecting Groups : To prevent unwanted reactions at reactive amino acid side chains, temporary protecting groups are employed. For this compound, this includes groups like Boc (tert-butyloxycarbonyl) for the Lysine side chain and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for the Arginine guanidinium group.

-

Coupling Reaction : The formation of the peptide bond is a critical step. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are used as activating agents in conjunction with an additive like N-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to improve efficiency and minimize racemization.[14]

-

Deprotection : The removal of the N-terminal Fmoc group is typically achieved using a solution of piperidine in an organic solvent, liberating the free amine for the next coupling cycle.

-

Cleavage and Final Deprotection : Once the full peptide sequence is assembled, it is cleaved from the resin support using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).[15] This cocktail also includes "scavengers" like water and triisopropylsilane (TIS) to capture the reactive cations released from the protecting groups, preventing the modification of sensitive residues like tryptophan or methionine (though not present in this specific peptide).

Visualizing the Synthesis Workflow

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Step-by-Step Synthesis Protocol (Fmoc/tBu Strategy)

-

Resin Preparation : Start with a pre-loaded Fmoc-Phe-Wang resin. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from Phenylalanine.

-

Washing : Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling :

-

In a separate vessel, pre-activate the next amino acid (Fmoc-Pro-OH) by dissolving it with a coupling reagent (e.g., DIC) and an additive (e.g., HOBt) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test).

-

-

Washing : Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle : Repeat steps 2-5 for each subsequent amino acid in the sequence: Ser(tBu), Phe, Gly, Pro, Pro, Arg(Pbf), and Lys(Boc).

-

Final Cleavage : After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours.

-

Peptide Precipitation : Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether.

-

Purification : Centrifuge to collect the peptide pellet, dissolve it in a water/acetonitrile mixture, and purify it using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]

-

Lyophilization : Freeze-dry the pure fractions to obtain the final peptide as a white, fluffy powder.

Part 2: Biological Integrity and Mechanism of Action

This compound exerts its biological effects by binding to and activating the Bradykinin B1 Receptor (B1R), a Class A G-protein coupled receptor (GPCR). Its high selectivity for B1R over the constitutively expressed B2R is a cornerstone of its function.[5][6]

The B1 Receptor Signaling Cascade

Activation of B1R initiates a cascade of intracellular events primarily through coupling with the Gαq/11 family of G-proteins.[12] This leads to the activation of downstream effector enzymes and the generation of second messengers, culminating in a cellular response.

-

Receptor Activation : this compound binds to the extracellular domain of B1R, inducing a conformational change.

-

G-Protein Coupling : The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

-

Effector Activation : The GTP-bound Gαq subunit dissociates and activates Phospholipase C (PLC).

-

Second Messenger Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects :

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

DAG and the elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC).

-

-

Cellular Response : Activated PKC phosphorylates numerous target proteins, leading to the activation of further downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK1/2).[1][12] This ultimately influences transcription factors like NF-κB, leading to the expression of pro-inflammatory genes, vasodilation, and increased vascular permeability.[1][12]

Visualizing the B1R Signaling Pathway

Caption: Signaling cascade initiated by the binding of this compound to the B1 receptor.

Part 3: Analytical Validation and Data Presentation

Ensuring the identity, purity, and concentration of this compound is paramount for reproducible experimental results. A multi-pronged analytical approach is required for a self-validating system.

Quantitative Data Summary

The following table summarizes the key analytical techniques and expected results for the characterization of synthesized this compound.

| Parameter | Methodology | Purpose | Typical Specification / Result |

| Purity | Reverse-Phase HPLC (RP-HPLC) | To determine the percentage of the target peptide relative to impurities. | ≥95% purity is standard for most research applications.[6] |

| Identity / Mass | Mass Spectrometry (ESI-MS, MALDI-TOF) | To confirm the molecular weight of the peptide, verifying the correct sequence was synthesized. | Theoretical M.W. = 1032.21 g/mol . Observed mass should match this value.[5] |

| Quantification | Amino Acid Analysis (AAA) | To provide an absolute quantification of the peptide by hydrolyzing it and measuring the molar ratios of its constituent amino acids.[15] | Molar ratios should correspond to the sequence: Lys(1), Arg(1), Ser(1), Gly(1), Phe(2), Pro(3). |

| Quantification in Biological Matrix | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | To accurately measure peptide concentrations in complex samples like plasma or tissue homogenates.[16] | High sensitivity (low pg/mL) with specific parent-fragment ion transitions for unambiguous detection.[16] |

Protocol: Purity Assessment by RP-HPLC

-

Sample Preparation : Dissolve a small amount of lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile/water).

-

Instrumentation : Use an analytical HPLC system equipped with a C18 column and a UV detector set to ~214 nm (the absorption wavelength of the peptide bond).

-

Mobile Phase :

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Gradient Elution : Run a linear gradient, for example, from 5% Solvent B to 95% Solvent B over 30 minutes.

-

Data Analysis : Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

This compound is a pivotal endogenous peptide that functions as a highly selective agonist for the B1 receptor. Its formation is intrinsically linked to inflammatory processes, making it a crucial subject of study in immunology, cardiovascular disease, and oncology. The ability to reliably produce this peptide through Solid-Phase Peptide Synthesis has empowered researchers to dissect its complex signaling pathways and explore its pathophysiological roles. The robust analytical methods available ensure the integrity of such studies, providing a solid foundation for the development of novel therapeutics targeting the B1 receptor axis. This guide provides the core technical knowledge required for professionals to confidently synthesize, analyze, and apply this compound in a research and development setting.

References

-

Park, W. K., & Regoli, D. (1979). Synthesis of peptides by the solid-phase method. IV. Des-Arg(9)-bradykinin and analogs. Canadian Journal of Biochemistry, 57(8), 1084–1089. [Link]

-

Drapeau, G., et al. (1991). Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins. Journal of Pharmacology and Experimental Therapeutics, 259(3), 997–1003. [Link]

-

Adooq Bioscience. (n.d.). Lys-Des-Arg9Bradykinin. Retrieved from [Link]

-

Abdel-Moty, S. G., et al. (2015). Synthesis of some analogs of bradykinin hormone using modified solid phase peptide synthesis and microwave technique (Part 1). ResearchGate. [Link]

-

ProQuest. (n.d.). Bradykinin in Solid-phase Peptide Synthesis. Retrieved from [Link]

-

Kandalam, S., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Scientific Reports, 11(1), 21323. [Link]

-

Gorska, E., et al. (2022). Bradykinin and Neurotensin Analogues as Potential Compounds in Colon Cancer Therapy. International Journal of Molecular Sciences, 23(23), 15309. [Link]

-

Higgins, D. S., et al. (2009). β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons. Journal of Neurochemistry, 111(5), 1234–1244. [Link]

-

Stewart, J. M. (2007). Bradykinin in Solid-phase Peptide Synthesis. ResearchGate. [Link]

-

Eurofins DiscoverX. (n.d.). [Lys-des-arg9]-Bradykinin. Retrieved from [Link]

-

Sgnaolin, V., et al. (2013). Signaling cascades triggered by B1R and B2R in tumour cells. ResearchGate. [Link]

-

Schmaier, A. H. (2016). The kallikrein-kinin and the contact systems. Thrombosis Research, 138, 1-7. [Link]

-

ResearchGate. (n.d.). Bradykinin synthesis and degradation. Retrieved from [Link]

-

Feres, T., et al. (1998). Lys-[Leu(8),des-Arg(9)]-bradykinin blocks lipopolysaccharide-induced SHR aorta hyperpolarization by inhibition of Ca++- and ATP-dependent K+ channels. Immunopharmacology, 40(2), 113-119. [Link]

-

Novatein Biosciences. (n.d.). Lys-( Des-Arg9 )-Bradykinin Peptide. Retrieved from [Link]

-

Ehrenfeld, P., et al. (2012). Signaling Pathways Coupled to Activation of the Kinin B1 Receptor. Semantic Scholar. [Link]

-

da Silva, J. A., et al. (2022). The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19. Frontiers in Immunology, 13, 1061996. [Link]

-

Bhoola, K. (2014). (PDF) Signaling Pathways Coupled to Activation of the Kinin B1 Receptor. ResearchGate. [Link]

-

Gauthier, J., et al. (2000). Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma. Hypertension, 35(2), 651-656. [Link]

-

Wikipedia. (n.d.). Beta-1 adrenergic receptor. Retrieved from [Link]

-

Paskhina, T. S., et al. (1983). Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products. Biochemical Pharmacology, 32(20), 3137-3144. [Link]

Sources

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Signaling Pathways Coupled to Activation of the Kinin B1 Receptor | Semantic Scholar [semanticscholar.org]

- 4. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. bio-techne.com [bio-techne.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. [Lys-des-arg9]-Bradykinin [discoverx.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Bradykinin and Neurotensin Analogues as Potential Compounds in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bradykinin in Solid-phase Peptide Synthesis - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of peptides by the solid-phase method. IV. Des-Arg(9)-bradykinin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lys-(Des-Arg9)-Bradykinin B1 Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Foreword: The B1 Receptor - An Inducible Target in Inflammation and Pain

The kinin B1 receptor (B1R) stands apart from its constitutively expressed counterpart, the B2 receptor. Under normal physiological conditions, the B1R is typically absent or expressed at very low levels in most tissues. However, in response to tissue injury, inflammation, or the presence of bacterial endotoxins and pro-inflammatory cytokines, its expression is rapidly and robustly induced.[1] This inducible nature positions the B1R as a key player in chronic inflammatory states and persistent pain, making it a highly attractive therapeutic target. The primary endogenous agonist for the B1R is Lys-(Des-Arg9)-Bradykinin, a metabolite of bradykinin.[2][3] This guide provides a comprehensive technical overview of the B1R signaling pathway, from receptor activation to downstream cellular responses, and details key experimental methodologies for its investigation.

Section 1: The Core Signaling Cascade - From Ligand Binding to Second Messenger Generation

The B1R is a G-protein coupled receptor (GPCR) that, upon binding to its agonist this compound, primarily couples to the Gαq subunit of heterotrimeric G-proteins.[4][5] This initiates a well-defined signaling cascade leading to the generation of intracellular second messengers.

Gαq-Mediated Activation of Phospholipase C

Activation of the Gαq subunit leads to the stimulation of phospholipase C-β (PLC-β).[4] PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3-Mediated Calcium Mobilization

IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated Ca2+ channels. This binding triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration.[6] This calcium signal is a pivotal event that orchestrates a multitude of downstream cellular responses.

Diagram: Core B1 Receptor Signaling Pathway

Caption: Core signaling cascade of the B1 receptor upon agonist binding.

Section 2: Key Downstream Signaling Pathways

Beyond the initial calcium transient, B1R activation engages other critical signaling pathways that are central to its pro-inflammatory and algesic functions. These include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the B1R has been shown to induce the phosphorylation and activation of members of the MAPK family, particularly ERK1/2 (extracellular signal-regulated kinases 1 and 2). This activation can occur through various mechanisms, including calcium-dependent and protein kinase C (PKC)-dependent pathways initiated by DAG. The MAPK cascade plays a crucial role in regulating gene expression, cell proliferation, and differentiation, contributing to the chronic inflammatory state.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. B1R signaling can lead to the activation of the canonical NF-κB pathway. This typically involves the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing the NF-κB dimers (commonly p50/p65) to translocate to the nucleus and initiate gene transcription.[7]

Diagram: Downstream B1 Receptor Signaling Pathways

Sources

- 1. upcommons.upc.edu [upcommons.upc.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Activation of bradykinin B1 receptor by ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Kinin B1 Receptor Agonist: A Technical Guide to the Physiological Roles of Lys-(Des-Arg9)-Bradykinin

This technical guide provides an in-depth exploration of Lys-(Des-Arg9)-Bradykinin, a pivotal yet often overlooked bioactive peptide of the Kallikrein-Kinin System (KKS). Intended for researchers, scientists, and professionals in drug development, this document elucidates the generation, molecular interactions, and profound physiological and pathological implications of this potent B1 receptor agonist. We will delve into the signaling cascades it initiates, its role in inflammatory processes, pain perception, cardiovascular regulation, and metabolic diseases, supported by field-proven experimental insights and methodologies.

Introduction: The Kallikrein-Kinin System and the Genesis of a Potent Agonist

The Kallikrein-Kinin System (KKS) is a complex enzymatic cascade that plays a crucial role in inflammation, blood pressure regulation, and coagulation.[1] The primary effectors of this system are the kinins, a group of vasoactive peptides.[2][3] The generation of this compound, also known as Des-Arg10-Kallidin, is a direct consequence of KKS activation and subsequent enzymatic processing.

Initially, plasma or tissue kallikrein cleaves high-molecular-weight kininogen (HK) to produce bradykinin (BK) or low-molecular-weight kininogen (LK) to yield Lys-Bradykinin (kallidin).[1][4] These peptides are potent agonists of the constitutively expressed bradykinin B2 receptor (B2R).[1][3] However, the action of carboxypeptidases M, N, or B results in the removal of the C-terminal arginine residue from BK and Lys-BK, leading to the formation of Des-Arg9-Bradykinin and this compound, respectively.[3][4][5] These metabolites are the primary endogenous ligands for the bradykinin B1 receptor (B1R).[3][5]

Figure 1: Generation of B1 and B2 Receptor Agonists.

Molecular Profile and Receptor Selectivity of this compound

This compound is a nonapeptide with the amino acid sequence Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe.[6] Its defining characteristic is its high potency and selectivity for the B1 receptor, a G-protein coupled receptor (GPCR).[5][6][7][8][9][10] Unlike the B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain pathological states.[1][3][11] This inducible nature makes the B1R and its agonists key players in chronic inflammatory and pain conditions.

The binding affinity of this compound for the B1 receptor is remarkably high, with Ki values in the nanomolar to sub-nanomolar range, while showing negligible affinity for the B2 receptor.[6][7][8][9][10]

| Ligand | Receptor | Species | Ki (nM) |

| This compound | B1 | Human | 0.12[6][7][8][9][10] |

| Mouse | 1.7[7][8][9] | ||

| Rabbit | 0.23[7][8][9] | ||

| This compound | B2 | Human | >30,000[6][10] |

Table 1: Binding Affinities of this compound for B1 and B2 Receptors.

B1 Receptor Signaling Pathways Activated by this compound

Upon binding of this compound, the B1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gαq/11 and Gαi.[11] This initiates a cascade of intracellular signaling events with significant physiological consequences.

Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] The elevated cytosolic Ca2+ and DAG collectively activate protein kinase C (PKC).

Simultaneously, the βγ subunits of the G-protein can activate other downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This pathway is crucial for the regulation of gene expression, including the expression of pro-inflammatory mediators.

Figure 2: B1 Receptor Signaling Cascade.

Physiological and Pathophysiological Roles

The inducible nature of the B1 receptor positions this compound as a key mediator in chronic pathological conditions rather than acute physiological responses.

Inflammation and Pain

The upregulation of B1 receptors during inflammation makes this pathway a critical contributor to the persistence of inflammatory responses.[3] Activation of B1R by this compound leads to increased vascular permeability, edema, and the recruitment of immune cells.[12][13] In the context of pain, while this compound does not typically induce pain in healthy tissues, it can elicit a robust pain response in inflamed tissues, contributing to hyperalgesia.[14] This highlights the B1R as a potential therapeutic target for chronic inflammatory pain.[15][16]

Cardiovascular System

In the cardiovascular system, this compound exerts complex and context-dependent effects. It can act as a potent hypotensive agent by reducing peripheral vascular resistance.[6][10][17] However, its role in cardiovascular disease is multifaceted. The B1 receptor is associated with vascular inflammation and can contribute to the pathophysiology of conditions like septic shock.[12] In some contexts, B1R activation can lead to vasoconstriction, as observed in isolated coronary arteries.[18]

Metabolic Disorders: A Focus on Diabetes

A growing body of evidence implicates the this compound/B1R axis in the pathogenesis of diabetes and its complications.[3] The B1 receptor is upregulated in diabetic conditions and contributes to insulin resistance and diabetic complications.[19] Studies have shown that B1R activation is involved in pancreatic islet function and insulin homeostasis.[2] For instance, the B1 agonist des-Arg9-bradykinin can induce insulin release.[2] Conversely, antagonism of the B1R has been shown to improve glycemic control and reduce diabetic lesions in animal models, suggesting a therapeutic potential for B1R antagonists in diabetes.[12][20] The interplay between the B1 receptor and inducible nitric oxide synthase (iNOS) appears to be a key mechanism in the deleterious effects of B1R in insulin resistance.[19]

Methodologies for Studying this compound

A thorough investigation of this compound requires a combination of in vitro and in vivo experimental approaches.

Quantification in Biological Samples

Accurate measurement of this compound in plasma and tissues is challenging due to its short half-life and low concentration.[4]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the quantification of this compound due to its high specificity and sensitivity.[13]

-

Sample Collection and Stabilization: Blood samples should be collected in tubes containing a cocktail of protease inhibitors to prevent ex vivo formation and degradation of kinins.[4]

-

Solid-Phase Extraction (SPE): Peptides are extracted from the plasma using a C18 SPE cartridge.

-

LC Separation: The extracted peptides are separated on a reverse-phase C18 column using a gradient of acetonitrile in water with 0.1% formic acid.

-

MS/MS Detection: The eluting peptides are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard are monitored for quantification.[13]

Experimental Protocol: Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) can also be used, but careful validation of antibody specificity is crucial to avoid cross-reactivity with other kinins.[21][22]

-

Coating: Microtiter plates are coated with a capture antibody specific for this compound.

-

Blocking: Non-specific binding sites are blocked with a solution such as bovine serum albumin (BSA).

-

Sample Incubation: Standards and samples are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: A chromogenic substrate for HRP is added, and the color development is measured spectrophotometrically. The concentration is determined by comparison to a standard curve.

Receptor Binding Assays

These assays are used to determine the affinity of this compound for the B1 and B2 receptors.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the recombinant human B1 or B2 receptor are prepared.

-

Assay Buffer: Assays are performed in a buffer containing protease inhibitors.

-

Competition Binding: A constant concentration of a radiolabeled B1 or B2 receptor antagonist (e.g., [3H]-Lys-(Des-Arg9)-Bradykinin) is incubated with the membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Functional Assays

Animal models are essential for understanding the physiological effects of this compound.

Experimental Protocol: Measurement of Hemodynamic Effects

-

Animal Model: Anesthetized rabbits or rats are instrumented for the measurement of blood pressure and heart rate.[17]

-

Induction of B1R Expression: In some models, animals are pre-treated with lipopolysaccharide (LPS) to induce the expression of the B1 receptor.[17]

-

Drug Administration: this compound is administered intravenously or intra-arterially, and changes in blood pressure are recorded.[17]

-

Data Analysis: The dose-response relationship for the hypotensive effect of this compound is determined.

Therapeutic Implications and Future Directions

The pivotal role of the this compound/B1R axis in chronic inflammation and pain has made it an attractive target for drug development.[16][23] The development of potent and selective non-peptide B1 receptor antagonists represents a promising therapeutic strategy for a variety of conditions, including chronic pain, diabetic complications, and certain inflammatory disorders.[11][15][16][23][24]

Future research should continue to unravel the complex signaling networks downstream of B1R activation and further explore the therapeutic potential of B1R antagonists in a wider range of diseases. The development of reliable biomarkers to assess B1R activation in clinical settings will also be crucial for the successful translation of these promising therapeutic agents into the clinic.

References

- Araújo, R. C., et al. (2006). Role of the kinin B1 receptor in insulin homeostasis and pancreatic islet function. Biological Chemistry, 387(4), 431-436.

- Badini, T., et al. (2018). A primary role for kinin B1 receptor in inflammation, organ damage, and lethal thrombosis in a rat model of septic shock in diabetes. Frontiers in Immunology, 9, 238.

- Dias, J. P., et al. (2016). Interplay between the kinin B1 receptor and inducible nitric oxide synthase in insulin resistance. British Journal of Pharmacology, 173(10), 1637-1649.

- Zuccollo, A., et al. (1996). Effects of B1 and B2 kinin receptor antagonists in diabetic mice. Canadian Journal of Physiology and Pharmacology, 74(5), 586-589.

- Biosynth. (n.d.). Lys-[Des-Arg9] Bradykinin Heavy | CRB1300684.

- Patsnap Synapse. (2025, March 11). What B1 receptor antagonists are in clinical trials currently?

- Calixto, J. B., et al. (2004). Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes. British Journal of Pharmacology, 143(7), 803-818.

- Kuduk, S. D., & Bock, M. G. (2008). Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments. Current Topics in Medicinal Chemistry, 8(16), 1420-1430.

- Drapeau, G., et al. (1991). Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins. Journal of Pharmacology and Experimental Therapeutics, 259(3), 997-1003.

- R&D Systems. (n.d.). Lys-[Des-Arg9]Bradykinin.

- Wirth, K., et al. (1998). Quantification of des-Arg9-bradykinin using a chemiluminescence enzyme immunoassay: application to its kinetic profile during plasma activation. Immunopharmacology, 39(3), 223-233.

- Patsnap Synapse. (2025, March 11). What are the therapeutic applications for B1 receptor antagonists?

- Kuduk, S. D., & Bock, M. G. (2008). Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments. Current Topics in Medicinal Chemistry, 8(16), 1420-1430.

- Patsnap Synapse. (2025, March 11). What are the new molecules for B1 receptor antagonists?

- van den Esker, A., et al. (2025, February 6). Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. Frontiers in Immunology.

- MedChemExpress. (n.d.). Lys-[Des-Arg9]Bradykinin | Bradykinin B1 Receptor Agonist.

- Tocris Bioscience. (n.d.). Lys-[Des-Arg9]Bradykinin (3225).

- AdooQ Bioscience. (n.d.). Lys-Des-Arg9Bradykinin | bradykinin B1 receptor agonist | Buy from Supplier AdooQ®.

- MedChemExpress. (n.d.). Lys-[Des-Arg9]Bradykinin TFA | Bradykinin B1 Receptor Agonist.

- Beny, J. L., & Pometta, R. (1987). Interaction of bradykinin and des-Arg9-bradykinin with isolated pig coronary arteries: mechanical and electrophysiological events. Journal of Physiology, 387, 35P.

- Tocris Bioscience. (n.d.). Lys-[Des-Arg9]Bradykinin.

- Marceau, F., et al. (2020). Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants. Frontiers in Immunology, 11, 1634.

- Schmaier, A. H. (2022). Bradykinin – An elusive peptide in measuring and understanding. Research and Practice in Thrombosis and Haemostasis, 6(2), e12678.

- Eisenbarth, H., et al. (2013). Characterisation and mechanisms of bradykinin-evoked pain in man using iontophoresis. Pain, 154(10), 2176-2185.

- Martins, D. S., et al. (2022). The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19. Frontiers in Physiology, 13, 1060945.

- Eurofins DiscoverX. (n.d.). [Lys-des-arg9]-Bradykinin.

Sources

- 1. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. [Lys-des-arg9]-Bradykinin [emea.discoverx.com]

- 11. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]

- 12. A primary role for kinin B1 receptor in inflammation, organ damage, and lethal thrombosis in a rat model of septic shock in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 [frontiersin.org]

- 14. Characterisation and mechanisms of bradykinin-evoked pain in man using iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interaction of bradykinin and des-Arg9-bradykinin with isolated pig coronary arteries: mechanical and electrophysiological events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interplay between the kinin B1 receptor and inducible nitric oxide synthase in insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of B1 and B2 kinin receptor antagonists in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of des-Arg9-bradykinin using a chemiluminescence enzyme immunoassay: application to its kinetic profile during plasma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]

- 24. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]

An In-depth Technical Guide to Lys-(Des-Arg9)-Bradykinin: Structure, Properties, and Pharmacological Profile

Introduction: Unveiling a Key Modulator of Inflammation and Pain

In the intricate landscape of cellular signaling, the kinin system stands as a critical regulator of inflammatory responses, vascular function, and pain perception. Central to this system are bradykinin and its metabolites, which exert their effects through specific G-protein coupled receptors. Among these, Lys-(Des-Arg9)-Bradykinin, also known as Des-Arg10-Kallidin, has emerged as a subject of intense research interest. This naturally occurring nonapeptide is a potent and highly selective agonist for the bradykinin B1 receptor, an inducible receptor that is upregulated in response to tissue injury and inflammation.[1][2] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Characteristics

This compound is a peptide formed by the proteolytic cleavage of Lys-bradykinin (Kallidin).[3] Its structure is defined by the amino acid sequence Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe.[4][5] The removal of the C-terminal arginine residue from Lys-bradykinin fundamentally alters its receptor selectivity, conferring a high affinity for the B1 receptor while significantly reducing its activity at the B2 receptor.[3][6][7]

| Property | Value | Source |

| Molecular Formula | C50H73N13O11 | [4] |

| Molecular Weight | 1032.21 g/mol | [4] |

| Amino Acid Sequence | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | [4][5] |

| CAS Number | 71800-36-7 | [4] |

| Purity | Typically ≥95% (HPLC) | [4] |

| Solubility | Soluble to 1 mg/ml in water | [4] |

| Storage | Store at -20°C | [4] |

Table 1: Physicochemical Properties of this compound. This table summarizes the key chemical and physical characteristics of the peptide, essential for its handling and use in experimental settings.

Pharmacological Profile: A Tale of Two Receptors

The defining pharmacological feature of this compound is its high potency and selectivity as an agonist for the bradykinin B1 receptor. This selectivity is crucial for its role in chronic inflammatory conditions, as the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated upon tissue injury and exposure to inflammatory mediators.[1][2]

In stark contrast, this compound exhibits very low affinity for the constitutively expressed bradykinin B2 receptor.[3][6][7] This differential receptor activation is a key aspect of its biological function and makes it an invaluable tool for dissecting the distinct roles of the B1 and B2 receptors in physiological and pathological processes.

| Receptor Subtype | Species | Binding Affinity (Ki) | Source |

| Bradykinin B1 | Human | 0.12 nM | [3][6][7] |

| Mouse | 1.7 nM | [3][6][7] | |

| Rabbit | 0.23 nM | [3][6][7] | |

| Bradykinin B2 | Human | > 30,000 nM |

Table 2: Receptor Binding Affinities of this compound. This table highlights the potent and selective binding of this compound to the B1 receptor across different species, with negligible affinity for the B2 receptor.

Mechanism of Action: Decoding the B1 Receptor Signaling Cascade

As a G-protein coupled receptor (GPCR), the bradykinin B1 receptor initiates a cascade of intracellular signaling events upon agonist binding.[1][6][8] The binding of this compound to the B1 receptor primarily activates the Gαq/11 subunit. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][8] The elevated intracellular Ca2+ and DAG collectively activate Protein Kinase C (PKC).

Furthermore, B1 receptor activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically activating ERK-1 and ERK-2.[9] This activation leads to the nuclear translocation of the transcription factor AP-1, which regulates the expression of genes involved in inflammation and cell growth.[9] There is also evidence suggesting that this compound/B1R signaling can induce the epidermal growth factor receptor (EGFR) and its downstream effectors, modulating processes such as neutrophil migration.[10]

Figure 2: Workflow for a Competitive Radioligand Binding Assay. This diagram outlines the sequential steps involved in determining the binding affinity of a compound to the bradykinin B1 receptor.

In Vivo Relevance and Therapeutic Potential

The upregulation of the B1 receptor in pathological states makes it an attractive therapeutic target for a range of disorders characterized by chronic inflammation and pain. In vivo studies have demonstrated that this compound can induce a hypotensive effect, particularly in animals pre-treated with inflammatory agents like lipopolysaccharide (LPS), which upregulate B1 receptor expression. [11][12]This highlights the context-dependent nature of B1 receptor-mediated responses.

The selective activation of the B1 receptor by this compound allows for the investigation of its role in various disease models, including:

-

Neuropathic and inflammatory pain: The B1 receptor is implicated in the sensitization of nociceptors.

-

Diabetic complications: B1 receptor activation may contribute to diabetic nephropathy and retinopathy.

-

Cardiovascular diseases: The kinin system plays a role in regulating blood pressure and vascular inflammation.

-

Neuroinflammatory conditions: The B1 receptor is expressed on various cell types in the central nervous system and is involved in neuroinflammation.

Conclusion: A Versatile Tool for Kinin System Research

This compound is a cornerstone pharmacological tool for investigating the biology of the bradykinin B1 receptor. Its high potency and selectivity, coupled with a well-characterized mechanism of action, provide researchers with a robust means to explore the role of the B1 receptor in health and disease. As our understanding of the intricate signaling networks governed by the kinin system continues to evolve, the utility of this compound in elucidating these pathways and identifying novel therapeutic strategies is set to expand even further.

References

- van den Eshof, B. L., van den Elsen, S. H. J., Rops, A. L., van der Vlag, J., van de Kar, N. C. A. J., & van der Heijden, J. W. (2025). Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. Frontiers in Immunology, 16.

-

Wikipedia. (2023, December 1). Bradykinin receptor B1. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Bradykinin receptor. Retrieved from [Link]

- Liao, J. K., & Homcy, C. J. (1998). Agonist stimulation of B1 and B2 kinin receptors causes activation of the MAP kinase signaling pathway, resulting in the translocation of AP-1 in HEK 293 cells. FEBS Letters, 435(1), 96–100.

- Ishida, T., Chaqour, B., & LeRoth, D. (1999). Mechanisms of MAPK activation by bradykinin in vascular smooth muscle cells.

- Calixto, J. B., Medeiros, R., Fernandes, E. S., Ferreira, J., & Cabrini, D. A. (2004). Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes. British Journal of Pharmacology, 143(7), 803–818.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Drapeau, G., deBlois, D., & Marceau, F. (1991). Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins. Journal of Pharmacology and Experimental Therapeutics, 259(3), 997–1003.

- Suman, S., Kumar, A., & Sharma, R. K. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Gene, 799, 145811.

- Skidgel, R. A., & Erdös, E. G. (1985). Studies of the digestion of bradykinin, Lys-bradykinin, and des-Arg9-bradykinin by angiotensin converting enzyme.

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Bradykinin pathway and receptor signaling in inflammatory pain modulation. Retrieved from [Link]

- da Silva, J. F., de Frias, T. F., de Oliveira, A. C. S., & Teixeira, M. M. (2022). The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19. Frontiers in Immunology, 13, 1069351.

- Bouthillier, J., Deblois, D., & Marceau, F. (1987). Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo. British Journal of Pharmacology, 92(2), 257–264.

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology, 70(4), 588–596.

- Bouthillier, J., Deblois, D., & Marceau, F. (1987). Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo. British Journal of Pharmacology, 92(2), 257–264.

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology, 70(4), 588–596.

- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.

-

Novatein Biosciences. (n.d.). Lys-( Des-Arg9 )-Bradykinin Peptide. Retrieved from [Link]

Sources

- 1. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]

- 2. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Lys-( Des-Arg9 )-Bradykinin Peptide - Novatein Biosciences [novateinbio.com]

- 6. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

- 9. Agonist stimulation of B1 and B2 kinin receptors causes activation of the MAP kinase signaling pathway, resulting in the translocation of AP-1 in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Lys-(Des-Arg9)-Bradykinin: A Key Metabolite in the Kallikrein-Kinin System

This guide provides a comprehensive technical overview of Lys-(Des-Arg9)-Bradykinin, a critical metabolite of Lys-bradykinin (also known as kallidin). We will delve into its enzymatic generation, its pivotal role as a selective agonist for the bradykinin B1 receptor, and its implications in inflammatory processes and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development who seek a deeper understanding of this potent signaling molecule.

Introduction: The Kallikrein-Kinin System and the Genesis of a Potent Metabolite

The kallikrein-kinin system (KKS) is a complex enzymatic cascade that plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain.[1][2] The primary effectors of this system are the kinins, a group of bioactive peptides.[2] Lys-bradykinin (kallidin) and bradykinin are released from their precursors, the kininogens, by the action of tissue and plasma kallikreins, respectively.[3] These peptides primarily exert their effects through the constitutively expressed bradykinin B2 receptor.

However, the biological activity of the KKS extends beyond these initial peptides. Enzymatic processing of kinins leads to the formation of metabolites with distinct receptor affinities and biological functions. A key metabolic conversion is the removal of the C-terminal arginine residue from Lys-bradykinin, yielding This compound . This metabolite shifts its allegiance from the B2 receptor to become a potent and highly selective agonist for the bradykinin B1 receptor.[4][5][6][7] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory stimuli, highlighting the importance of this compound in pathological states.[8][9]

Enzymatic Generation of this compound

The conversion of Lys-bradykinin to this compound is a critical step in modulating the activity of the kallikrein-kinin system. This process is primarily mediated by a class of enzymes known as kininase I-type carboxypeptidases .[10][11] These enzymes specifically cleave the C-terminal arginine residue from kinins.[11][12]

Two key carboxypeptidases are implicated in this conversion:

-

Carboxypeptidase N (CPN): A soluble plasma enzyme that circulates in the bloodstream.[13][14] CPN plays a role in regulating the systemic levels of kinins and their des-Arg metabolites.[13][14]

-

Carboxypeptidase M (CPM): A membrane-bound enzyme, often localized in lipid rafts and caveolae.[10][15][16] Its proximity to the B1 receptor on the cell surface allows for efficient, localized generation and presentation of this compound to its receptor, facilitating a rapid and targeted signaling response.[8][16]

The enzymatic removal of the C-terminal arginine transforms Lys-bradykinin from a B2 receptor agonist into a potent B1 receptor agonist, thereby switching the signaling pathway from a constitutive to an inducible one.[10]

Further degradation of this compound is carried out by other peptidases, most notably Angiotensin-Converting Enzyme (ACE), also known as kininase II.[17][18][19] ACE cleaves the C-terminal dipeptide, inactivating the molecule.[17]

Workflow for In Vitro Generation and Analysis

The following diagram illustrates a typical workflow for the in vitro enzymatic conversion of Lys-bradykinin to this compound and subsequent analysis.

Caption: Workflow for in vitro generation of this compound.

Experimental Protocol: Enzymatic Conversion and HPLC-MS Analysis

This protocol details the in vitro conversion of Lys-bradykinin to this compound using a commercially available carboxypeptidase, followed by analysis using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Materials:

-

Lys-bradykinin (≥95% purity)

-

Recombinant human Carboxypeptidase M or N

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.4

-

Termination Solution: 10% Trifluoroacetic acid (TFA)

-

HPLC-grade water and acetonitrile

-

Formic acid

Procedure:

-

Substrate and Enzyme Preparation:

-

Prepare a 1 mg/mL stock solution of Lys-bradykinin in sterile water.

-

Reconstitute the carboxypeptidase enzyme according to the manufacturer's instructions to a stock concentration of 1 unit/µL.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the following:

-

50 µL of Reaction Buffer

-

10 µL of Lys-bradykinin stock solution (final concentration ~160 µM)

-

x µL of enzyme stock solution (optimize concentration for desired conversion rate, e.g., 0.1 units)

-

Add sterile water to a final volume of 100 µL.

-

-

Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

At each time point, stop the reaction by adding 10 µL of 10% TFA.

-

Vortex briefly and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated protein.

-

-

HPLC-MS Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a suitable volume (e.g., 10 µL) onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Monitor the elution of the substrate and product using a mass spectrometer in positive ion mode, tracking the specific m/z values for Lys-bradykinin and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both peptides at each time point to determine the rate of conversion and the yield of this compound.

-

Biological Significance and Receptor Pharmacology

This compound is a highly potent and selective agonist for the bradykinin B1 receptor.[4][5][6][7] Its binding affinity for the human B1 receptor is in the low nanomolar range, while it shows negligible affinity for the B2 receptor.[5] This selectivity is crucial for its role in inflammatory and pathological conditions where B1 receptor expression is induced.[8][9]

Activation of the B1 receptor by this compound initiates a cascade of intracellular signaling events. The B1 receptor is a G-protein coupled receptor (GPCR), and its activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC), leading to a variety of cellular responses.

B1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of this compound to the B1 receptor.

Caption: B1 receptor signaling cascade upon activation by its agonist.

The cellular responses triggered by B1 receptor activation are context-dependent but often contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and pain.[20] Furthermore, B1 receptor signaling has been implicated in chronic inflammatory diseases, neuropathic pain, and the host response to infections.[21][22][23]

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of this compound in biological matrices are essential for understanding its physiological and pathological roles. Several analytical techniques can be employed, each with its own advantages and limitations.

| Analytical Technique | Advantages | Disadvantages |

| Radioimmunoassay (RIA) | High sensitivity. | Requires radioactive materials; potential for cross-reactivity. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | High throughput; no radioactive materials. | Antibody specificity is critical; potential for matrix effects. |

| High-Performance Liquid Chromatography (HPLC) with UV detection | Good separation of related peptides. | Lower sensitivity compared to MS and immunoassays. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity; allows for multiplexing. | Requires specialized equipment and expertise; potential for ion suppression. |

Conclusion and Future Directions

This compound is a pivotal metabolite in the kallikrein-kinin system, acting as a potent and selective agonist for the inducible B1 receptor. Its generation via carboxypeptidases at sites of inflammation and tissue injury highlights its crucial role in pathological processes. For researchers and drug development professionals, understanding the nuances of its formation, signaling, and detection is paramount for developing novel therapeutic strategies targeting the B1 receptor in inflammatory diseases, pain, and cardiovascular disorders. Future research will likely focus on the development of more specific and potent B1 receptor antagonists and a deeper elucidation of the cross-talk between the B1 receptor and other signaling pathways in various disease models.

References

-

Drapeau, G., et al. (1991). Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins. Journal of Pharmacology and Experimental Therapeutics, 259(3), 997-1003. [Link]

-

Leeb-Lundberg, L. M., et al. (2005). International union of pharmacology. XLV. Classification of the kinin receptor family: from molecular mechanisms to pathophysiological consequences. Pharmacological Reviews, 57(1), 27-77. [Link]

-

Regoli, D., et al. (2001). Classification of kinin receptors. Biological Chemistry, 382(1), 31-35. [Link]

-

Gulliver, R., et al. (2011). Lys-des[Arg9]-bradykinin alters migration and production of interleukin-12 in monocyte-derived dendritic cells. American Journal of Respiratory Cell and Molecular Biology, 45(3), 542-549. [Link]

-

Zhang, X., et al. (2013). Carboxypeptidase M is a positive allosteric modulator of the kinin B1 receptor. The Journal of Biological Chemistry, 288(46), 33358-33369. [Link]

-

Bhide, M., et al. (2005). The kallikrein-kinin system: from mediator of inflammation to modulator of cardioprotection. Inflammopharmacology, 12(5-6), 591-596. [Link]

-

Wikipedia. (n.d.). Kinin–kallikrein system. Retrieved from [Link]

-

Bio-Techne. (n.d.). Kinins and Inflammation. Retrieved from [Link]

-

Bhoola, K. D., et al. (1995). The role of the kallikrein-kinin system in joint inflammatory disease. Immunopharmacology, 29(1), 39-46. [Link]

-

AdooQ Bioscience. (n.d.). Lys-Des-Arg9Bradykinin. Retrieved from [Link]

-

Stadnicki, A., et al. (2003). Intestinal tissue kallikrein-kinin system in inflammatory bowel disease. The American Journal of Gastroenterology, 98(8), 1904-1905. [Link]

-

Sheikh, I. A., & Kaplan, A. P. (1987). Studies of the digestion of bradykinin, Lys-bradykinin, and des-Arg9-bradykinin by angiotensin converting enzyme. Biochemical Pharmacology, 36(10), 1583-1590. [Link]

-

Sheikh, I. A., & Kaplan, A. P. (1986). Studies of the digestion of bradykinin, lysyl bradykinin, and kinin-degradation products by carboxypeptidases A, B, and N. Biochemical Pharmacology, 35(12), 1957-1963. [Link]

-

Sheikh, I. A., & Kaplan, A. P. (1986). Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products. The Journal of Biological Chemistry, 261(29), 13865-13871. [Link]

-

Costa, P. F., et al. (2019). Interactions between carboxypeptidase M and kinin B1 receptor in endothelial cells. Biological Chemistry, 400(9), 1189-1198. [Link]

-

Banerji, A., et al. (2020). Bradykinin Metabolism and Drug-Induced Angioedema. Journal of Allergy and Clinical Immunology: In Practice, 8(8), 2561-2569. [Link]

-

Zhang, X., et al. (2013). Cross-talk between Carboxypeptidase M and the Kinin B1 Receptor Mediates a New Mode of G Protein-coupled Receptor Signaling. The Journal of Biological Chemistry, 288(46), 33344-33357. [Link]

-

Zhang, X., et al. (2013). Carboxypeptidase M Is a Positive Allosteric Modulator of the Kinin B1 Receptor. The Journal of Biological Chemistry, 288(46), 33358–33369. [Link]

-

Zhang, X., et al. (2008). Carboxypeptidase M and kinin B1 receptors interact to facilitate efficient b1 signaling from B2 agonists. The Journal of Biological Chemistry, 283(12), 7994-8004. [Link]

-

Skidgel, R. A. (2004). Carboxypeptidase N: a pleiotropic regulator of inflammation. Molecular Immunology, 40(11), 785-793. [Link]

-

Kandathil, C. K., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Journal of Cell Communication and Signaling, 15(4), 587-597. [Link]

-

Erdös, E. G. (1990). Some old and some new ideas on kinin metabolism. Journal of Cardiovascular Pharmacology, 15 Suppl 6, S20-24. [Link]

-

Matthews, K. W., et al. (2011). Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator. Molecular Immunology, 48(6-7), 785-793. [Link]

-

Defendi, F., et al. (2020). Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants. Frontiers in Immunology, 11, 1633. [Link]

-

Gauthier, J., et al. (2021). Drugs of the Kallikrein–Kinin System: An Overview. Pharmaceuticals, 14(3), 239. [Link]

-

Pesquero, J. B., et al. (2000). Formation of bradykinin (BK) and Lys-bradykinin (Lys-BK) by plasma and tissue kallikreins. Inflammation Research, 49(5), 205-210. [Link]

-

Novatein Biosciences. (n.d.). Lys-( Des-Arg9 )-Bradykinin Peptide. Retrieved from [Link]

-

Kaplan, A. P., & Joseph, K. (2020). Pathways for bradykinin formation and interrelationship with complement as a cause of edematous lung in COVID-19 patients. The Journal of Allergy and Clinical Immunology, 146(5), 978-980. [Link]

-

Oshima, G., et al. (1985). Cleavage of des-Arg9-bradykinin by angiotensin I-converting enzyme from pig kidney cortex. Experientia, 41(3), 325-328. [Link]

-

Guedes, F. F., et al. (2000). Lys-[Leu(8),des-Arg(9)]-bradykinin blocks lipopolysaccharide-induced SHR aorta hyperpolarization by inhibition of Ca++- and ATP-dependent K+ channels. Immunopharmacology, 49(1-2), 17-26. [Link]

-

Murphey, L. J., et al. (2000). Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma. The Journal of Laboratory and Clinical Medicine, 135(2), 166-175. [Link]

-

Sidarta-Oliveira, D., et al. (2022). The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19. Frontiers in Immunology, 13, 1069643. [Link]

-

Eurofins DiscoverX. (n.d.). [Lys-des-arg9]-Bradykinin. Retrieved from [Link]

Sources

- 1. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 2. primescholars.com [primescholars.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lys-[Des-Arg9]Bradykinin | Bradykinin Receptor Agonists: R&D Systems [rndsystems.com]

- 6. adooq.com [adooq.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Carboxypeptidase M and kinin B1 receptors interact to facilitate efficient b1 signaling from B2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathways for bradykinin formation and interrelationship with complement as a cause of edematous lung in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxypeptidase M augments kinin B1 receptor signaling by conformational crosstalk and enhances endothelial nitric oxide output - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Some old and some new ideas on kinin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies of the digestion of bradykinin, lysyl bradykinin, and kinin-degradation products by carboxypeptidases A, B, and N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carboxypeptidase N: a pleiotropic regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interactions between carboxypeptidase M and kinin B1 receptor in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cross-talk between Carboxypeptidase M and the Kinin B1 Receptor Mediates a New Mode of G Protein-coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies of the digestion of bradykinin, Lys-bradykinin, and des-Arg9-bradykinin by angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cleavage of des-Arg9-bradykinin by angiotensin I-converting enzyme from pig kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The kallikrein-kinin system: from mediator of inflammation to modulator of cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The role of the kallikrein-kinin system in joint inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Signaling Cascades Activated by Lys-(Des-Arg9)-Bradykinin

Abstract

Lys-(des-Arg9)-bradykinin (LDBK) is the principal endogenous agonist for the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR) that is dynamically regulated and predominantly expressed under pathophysiological conditions such as inflammation, chronic pain, and tissue injury.[1][2] Unlike the constitutively expressed B2 receptor, the B1R is rapidly upregulated by inflammatory stimuli, making it a key therapeutic target.[1] Activation of the B1R by LDBK initiates a complex network of intracellular signaling cascades that mediate its diverse biological effects, ranging from vasodilation and increased vascular permeability to neutrophil recruitment and pain sensitization.[3][4] This guide provides a detailed technical exploration of the core signaling pathways triggered by LDBK, offering mechanistic insights and field-proven experimental protocols for their investigation. We will dissect the canonical Gq/11-PLC-Ca2+ axis, the mitogen-activated protein kinase (MAPK) pathway, and the RhoA signaling cascade, providing researchers and drug development professionals with a comprehensive framework to understand and probe B1R functionality.

The Ligand and its Receptor: A Pathophysiological Axis

The kallikrein-kinin system generates potent vasoactive peptides. The primary product, bradykinin (BK), is a substrate for carboxypeptidases which cleave the C-terminal arginine residue to form des-Arg9-bradykinin.[3][5][6] The lysine-extended form, Lys-BK (kallidin), is similarly converted to this compound.[2] LDBK is a potent and highly selective agonist for the B1R, exhibiting high affinity across multiple species.[7][8]

| Parameter | Human B1R | Mouse B1R | Rabbit B1R | Reference |

| Ki (nM) | 0.12 | 1.7 | 0.23 | [7][8] |

Table 1: Binding Affinity (Ki) of this compound for the B1 Receptor.

The inducible nature of the B1R is a cornerstone of its pathophysiology.[1] In healthy tissues, its expression is negligible. However, in the presence of inflammatory cytokines like Interleukin-1β (IL-1β) or upon tissue damage, B1R expression is robustly induced, creating a sensitized state where LDBK can exert potent effects.[1]

Core Signaling Pathways Activated by the B1 Receptor

Upon LDBK binding, the B1R undergoes a conformational change, facilitating its interaction with heterotrimeric G-proteins. The receptor primarily couples to Gαq/11 and Gαi, initiating multiple downstream effector pathways.[1]

The Gαq/11-PLC-Ca²⁺ Pathway